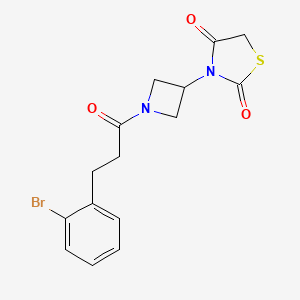

3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

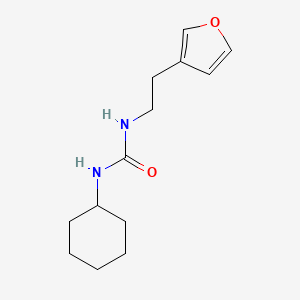

“3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a chemical compound with the molecular formula C15H15BrN2O3S and a molecular weight of 383.26. It belongs to the class of compounds known as thiazolidin-2,4-diones (TZDs), which are heterocyclic compounds containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules .

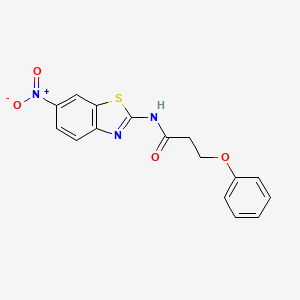

Molecular Structure Analysis

The structure of thiazolidin-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione”, focusing on six unique applications. Each application is detailed in its own section with a clear and descriptive heading.

Hypoglycemic Activity

Thiazolidinedione (TZD) analogues are known to exhibit hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This suggests that our compound may have potential applications in the treatment of diabetes by enhancing the body’s response to insulin.

Antimicrobial Action

TZD derivatives have been reported to possess antimicrobial action by inhibiting cytoplasmic Mur ligases . This indicates that our compound could be explored for its efficacy against various bacterial infections.

Antioxidant Properties

These compounds are also known for their antioxidant action by scavenging reactive oxygen species (ROS) . The specific compound could be researched for its potential to protect cells from oxidative stress-related damage.

Agricultural Applications

Thiazole-derived compounds, which are structurally similar, have applications in agriculture . It is possible that our compound could be utilized in developing new agricultural chemicals that aid in plant growth or pest control.

Antidiabetic Potency

Thiazolidinedione derivatives have been used in the development of potent antidiabetic agents . The compound could serve as a lead for further research into additional antidiabetic mechanisms and drug development.

PPAR-γ Modulation for Antidiabetic Activity

Recent studies have focused on developing new thiazolidinedione derivatives as PPAR-γ modulators for antidiabetic activity . Our compound could be part of this research, aiming to reduce adverse effects while maintaining pharmacological benefits.

Wirkmechanismus

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which are structurally similar to the compound , are known to interact withPPAR-γ receptors and cytoplasmic Mur ligases .

Mode of Action

The compound’s mode of action is likely to be similar to that of other TZD analogues. These analogues improve insulin resistance through PPAR-γ receptor activation and exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases

Biochemical Pathways

TZD analogues affect several biochemical pathways. They exhibit their hypoglycemic activity by improving insulin resistance, which is a key pathway in diabetes management. Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases, enzymes involved in bacterial cell wall synthesis

Pharmacokinetics

A study on a series of thiazolidin-2,4-dione derivatives, which are structurally similar to the compound, revealed that these compounds were found to be drug-like in in-silico adme studies . This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

Tzd analogues are known to have antioxidant action by scavenging reactive oxygen species (ros) . The compound may have similar effects, but further studies are needed to confirm this.

Zukünftige Richtungen

The future directions for research on “3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and safety profiles.

Eigenschaften

IUPAC Name |

3-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3S/c16-12-4-2-1-3-10(12)5-6-13(19)17-7-11(8-17)18-14(20)9-22-15(18)21/h1-4,11H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTZWUGDKZJOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2988812.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]but-2-enamide](/img/structure/B2988826.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2988829.png)

![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2988832.png)

![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)